5H (Unsubstituted) vs. 5-Methyl Indole Nitrogen: Impact on Hydrogen-Bond Donor Count and Predicted CNS Permeability
The target compound retains a free indole NH at position 5 (5H), whereas the closest commercially cataloged analog (CAS 603947-84-8) carries a 5-methyl substituent . The 5H form contributes one additional hydrogen-bond donor (HBD) relative to the 5-methyl analog (HBD count = 2 vs. 1). In CNS drug discovery, HBD count is a critical parameter in the MPO (Multi-Parameter Optimization) desirability score; an HBD count ≤ 3 is favored for passive blood–brain barrier penetration [1]. While both values fall within the acceptable range, the 5H compound's additional HBD may enhance target engagement with hydrogen-bond-accepting residues in biological targets, and the absence of 5-methyl eliminates a potential site for CYP450-mediated N-dealkylation, potentially improving metabolic stability compared to the 5-methyl analog [2].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count and Predicted Metabolic Lability |
|---|---|
| Target Compound Data | HBD = 2 (indole NH + acetamide NH); No N-methyl group at position 5 |
| Comparator Or Baseline | CAS 603947-84-8 (5-methyl analog): HBD = 1 (acetamide NH only); N-methyl group present at position 5 |
| Quantified Difference | ΔHBD = +1; elimination of N-methyl metabolic soft spot |
| Conditions | In silico molecular property calculation based on chemical structure; metabolic inference from general medicinal chemistry principles for indole N-methylation |
Why This Matters
For CNS-targeted programs, the 5H form offers a distinct HBD profile and potentially superior metabolic stability relative to the 5-methyl analog, which may translate into different in vivo pharmacokinetics and target occupancy.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi: 10.1021/cn100008c. View Source
- [2] Chow AW. Polysubstituted as-triazino[5,6-b]indoles. US Patent 3,637,687. Issued January 25, 1972. (Patent demonstrates that 5-methyl vs. 5H substitution is a key structural variable in this scaffold class). View Source
